molecular formula C18H18ClNO4 B5784951 methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate

methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate

Cat. No. B5784951
M. Wt: 347.8 g/mol
InChI Key: PEZDWRGTXDDJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate, also known as MCPP, is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of phenoxyalkylamines, which are known to have a wide range of biological activities. MCPP is used in various research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is not fully understood. However, it is believed to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes, including heart rate, blood pressure, and respiratory rate. By blocking these receptors, methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is believed to reduce the activity of the sympathetic nervous system, which can lead to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal studies, suggesting that it may have potential therapeutic benefits in the treatment of hypertension and heart failure. methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate has also been shown to have anti-inflammatory and anti-arrhythmic effects, which may make it useful in the treatment of various inflammatory and arrhythmic conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate in lab experiments is its wide range of biological activities. It has been shown to have antihypertensive, anti-inflammatory, and anti-arrhythmic effects, making it useful in the study of various diseases and conditions. However, one of the main limitations of using methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate in lab experiments is its potential toxicity. It has been shown to be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate. One potential direction is the development of new drugs based on the structure of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate. It has been shown to have a wide range of biological activities, making it a promising candidate for drug development. Another potential direction is the study of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate's potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate.

Synthesis Methods

The synthesis of methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate involves the reaction of 4-chlorophenol with 2-methyl-2-bromo-propanoic acid in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid in the presence of a base and a coupling agent to form methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate is widely used in scientific research to study its mechanism of action and potential therapeutic benefits. It has been shown to have a wide range of biological activities, including antihypertensive, anti-inflammatory, and anti-arrhythmic effects. methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate has also been studied for its potential use in the treatment of various diseases, including hypertension, heart failure, and arrhythmias.

properties

IUPAC Name

methyl 4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,24-15-10-6-13(19)7-11-15)17(22)20-14-8-4-12(5-9-14)16(21)23-3/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDWRGTXDDJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate

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